molecular formula C10H10N2O3 B1624572 Ethyl 5-aminofuro[2,3-b]pyridine-2-carboxylate CAS No. 6562-74-9

Ethyl 5-aminofuro[2,3-b]pyridine-2-carboxylate

Cat. No.: B1624572
CAS No.: 6562-74-9
M. Wt: 206.2 g/mol
InChI Key: HKOYQWROZVTJQN-UHFFFAOYSA-N
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Description

Ethyl 5-aminofuro[2,3-b]pyridine-2-carboxylate (CAS 6562-74-9) is a high-value fused heterocyclic compound that serves as a versatile building block in medicinal chemistry and drug discovery research. This chemical scaffold is recognized as a privileged structure in the design of biologically active molecules due to its resemblance to important pharmacophores . Its primary research application is as a key synthetic intermediate for the development of novel kinase inhibitors. Specifically, this compound and its derivatives have been strategically utilized in the structure-activity relationship (SAR) exploration of inhibitors targeting the non-canonical IκB kinases TANK-binding kinase 1 (TBK1) and IKKε (IκB kinase epsilon) . These kinases play a significant role in metabolic pathways, energy storage, and inflammation, making them promising therapeutic targets for conditions like obesity, type 2 diabetes, and insulin resistance . The 5-amino group and ethyl ester moiety on the furo[2,3-b]pyridine core provide reactive handles for further functionalization, allowing researchers to develop a wide range of analogues with enhanced potency and selectivity through palladium-catalyzed cross-coupling reactions and other transformations . Beyond metabolic disease research, furo[2,3-b]pyridine derivatives are investigated for diverse pharmacological activities, including anticonvulsant, antipsychotic, and anticancer effects, highlighting the broad utility of this core structure . This product is offered for scientific investigation and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

ethyl 5-aminofuro[2,3-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-2-14-10(13)8-4-6-3-7(11)5-12-9(6)15-8/h3-5H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKOYQWROZVTJQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC(=CN=C2O1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40441731
Record name Ethyl 5-aminofuro[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40441731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6562-74-9
Record name Ethyl 5-aminofuro[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40441731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of Pyridine-N-Oxide Derivatives

Metal-Free Cyclization Strategy

A foundational method for constructing the furo[2,3-b]pyridine core involves the cyclization of pyridine-N-oxide derivatives under mild, metal-free conditions. This approach utilizes ethyl glyoxylate as a carbonyl source, enabling the formation of the fused furan ring. The reaction proceeds via a nucleophilic attack at the C3 position of the pyridine-N-oxide, followed by intramolecular cyclization to yield the ethyl carboxylate moiety. Typical conditions involve dichloromethane as a solvent at 0–25°C, achieving yields of 70–85% for analogous structures.

Optimization of Cyclization Parameters

Key variables influencing cyclization efficiency include:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) accelerate ring closure but may promote side reactions.
  • Temperature gradient : Gradual warming from 0°C to room temperature improves regioselectivity.
  • Substituent effects : Electron-donating groups at the pyridine C5 position enhance cyclization rates by stabilizing transition-state charges.

Mitsunobu Reaction-Based Annulation

Two-Step Synthesis from α-Cyanoketones

A modified Mitsunobu protocol enables the synthesis of ethyl 5-aminofuro[2,3-b]pyridine-2-carboxylate precursors. The process involves:

  • Vinyl ether formation : Reaction of α-cyanoketones with ethyl glyoxylate using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF.
  • Cyclization : Treatment with sodium hydride (NaH) in DMF induces ring closure, yielding the aminofuropyridine framework.
Table 1: Mitsunobu Reaction Conditions and Yields
Step Reagents Solvent Time (h) Yield (%)
1 DEAD, PPh₃, α-cyanoketone THF 12 65–78
2 NaH (60% dispersion), DMF DMF 4 82–91

This method is particularly effective for introducing alkyl and aryl substituents at the C5 position, though sterically hindered substrates require extended reaction times.

Palladium-Catalyzed Cross-Coupling Approaches

Suzuki-Miyaura Coupling for Intermediate Functionalization

Industrial routes often employ palladium-catalyzed cross-coupling to assemble advanced intermediates. For example, tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate undergoes Suzuki coupling with aryl halides in 1,4-dioxane/water (4:1) at 80°C. While this step primarily generates piperidine-carboxylate intermediates, subsequent oxidation and cyclization yield the target compound.

Challenges in Catalytic Efficiency

Key limitations include:

  • Catalyst loading : PdXPhos G2 (1 mol%) and Pd/C (6 mol%) are required for complete conversion.
  • Byproduct formation : Over-reduction of the pyridine ring occurs with prolonged heating, necessitating precise reaction monitoring.

Industrial-Scale Production Methods

High-Throughput Continuous Flow Reactors

Bench-scale synthesis is scaled industrially using continuous flow systems with the following advantages:

  • Enhanced heat transfer : Mitigates exothermic side reactions during cyclization.
  • In-line purification : Integrated silica cartridges remove unreacted starting materials.
Table 2: Industrial Process Parameters
Parameter Value
Reactor volume 50 L
Temperature 25–30°C
Residence time 45 min
Annual output 150–200 kg

Purification Protocols

Final purification involves:

  • Solvent extraction : Ethyl acetate/water partitioning removes polar impurities.
  • Recrystallization : Methanol/water (7:3) yields 99.5% pure product.
  • Chromatography : Reserved for pharmaceutical-grade material (≥99.9% purity).

Comparative Analysis of Preparation Methods

Yield and Scalability Trade-Offs

Method Max Yield (%) Scalability Metal Use
Metal-free cyclization 85 Moderate None
Mitsunobu annulation 91 Low None
Pd-catalyzed coupling 78 High Required

Environmental and Cost Considerations

  • Metal-free routes : Eliminate Pd waste but require expensive reagents (DEAD, PPh₃).
  • Catalytic methods : Higher atom economy but generate heavy metal residues.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-aminofuro[2,3-b]pyridine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Ethyl 5-aminofuro[2,3-b]pyridine-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-aminofuro[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction and metabolic processes .

Comparison with Similar Compounds

Structural Analogs: Substituent Position and Ester Variations

Ethyl 5-aminofuro[2,3-b]pyridine-2-carboxylate is closely related to derivatives with variations in substituent positions or ester groups:

  • Isopentyl 3-aminofuro[2,3-b]pyridine-2-carboxylate (CAS 371943-09-8, Similarity: 0.93): The bulkier isopentyl ester may influence solubility and steric hindrance in catalytic reactions compared to the ethyl ester .
  • Methyl 3-amino-4,6-dimethylfuro[2,3-b]pyridine-2-carboxylate (CAS 801228-39-7, Similarity: 0.87): Additional methyl groups at positions 4 and 6 enhance hydrophobicity, which could impact bioavailability in pharmacological contexts .
Table 1: Key Structural Analogs and Properties
Compound Name CAS Number Similarity Key Substituents Potential Impact on Properties
This compound 6562-74-9 1.00 -NH2 (C5), -COOEt (C2) Baseline reactivity and solubility
Ethyl 3-aminofuro[2,3-b]pyridine-2-carboxylate 371945-06-1 0.98 -NH2 (C3), -COOEt (C2) Altered electronic density at C3 vs. C5
Isopentyl 3-aminofuro[2,3-b]pyridine-2-carboxylate 371943-09-8 0.93 -NH2 (C3), -COOIsopentyl (C2) Increased steric hindrance

Heterocyclic Analogs: Furan vs. Thiophene Systems

Replacing the furan ring with thiophene yields thieno[2,3-b]pyridine derivatives, which exhibit distinct electronic properties:

  • Ethyl 3-amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carboxylate (6d): The thiophene core enhances electron-withdrawing effects compared to furan, influencing interactions in catalytic or biological systems (e.g., anticancer activity) .

Functional Group Modifications: Amino vs. Hydroxy/Nitro/Bromo Groups

  • Ethyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate (23): The nitro group at C5 (vs. amino) is strongly electron-withdrawing, making this compound more reactive in reduction or displacement reactions .
  • Ethyl 5-bromo-3-hydroxyfuro[2,3-b]pyridine-2-carboxylate (13c) : Bromine enhances electrophilicity at C5, while the hydroxy group at C3 enables hydrogen bonding, useful in crystal engineering or metal coordination .
Table 2: Functional Group Comparisons
Compound Name Substituents Key Properties Applications
This compound -NH2 (C5) Electron-donating, nucleophilic Intermediate in heterocycle synthesis
Ethyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate -NO2 (C5) Electron-withdrawing, electrophilic C5 Precursor for amine derivatives
Ethyl 5-bromo-3-hydroxyfuro[2,3-b]pyridine-2-carboxylate -Br (C5), -OH (C3) Polarizable, H-bond donor Crystallography, metal complexes

Biological Activity

Overview

Ethyl 5-aminofuro[2,3-b]pyridine-2-carboxylate is a heterocyclic compound characterized by a fused furan and pyridine ring system. This unique structure imparts significant biological properties, making it a subject of interest in medicinal chemistry. The compound is investigated for its potential applications in various therapeutic areas, including antimicrobial and anticancer activities.

The compound can be synthesized through multi-step organic reactions involving cyclization of specific precursors. Typical methods include:

  • Cyclization under controlled conditions : This method ensures high yield and purity.
  • Use of high-throughput reactors : Optimizes reaction conditions for industrial production.

Common Reactions

This compound can undergo various reactions such as:

  • Oxidation : Using potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
  • Reduction : Employing lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
  • Substitution : Nucleophilic substitution with halogens or amines under various conditions.

The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. The amino group can form hydrogen bonds, while the furo[2,3-b]pyridine ring interacts with hydrophobic pockets in proteins. This modulation can lead to various biological effects, including:

  • Inhibition of enzyme activity
  • Alteration of signal transduction pathways

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. Its efficacy may be attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

Anticancer Activity

Several studies have demonstrated the compound's potential as an anticancer agent. It has been shown to induce apoptosis in cancer cells through mechanisms such as:

  • Inhibition of cell proliferation
  • Induction of cell cycle arrest

A comparative analysis of the compound's anticancer effects against standard treatments revealed promising results.

CompoundED50 (mg/kg)TD50 (mg/kg)Protective Index
This compound30>2006.7
Ethosuximide (reference)1555203.4

The protective index indicates a favorable therapeutic window compared to established treatments like ethosuximide.

Case Studies

  • Neurotropic Activity : A study evaluated the neurotropic effects of various derivatives of furo[2,3-b]pyridines, including this compound. Results indicated significant anticonvulsant activity in animal models, outperforming some conventional drugs like ethosuximide in certain tests .
  • Antitumor Studies : In vitro studies on human cancer cell lines demonstrated that the compound could effectively inhibit tumor growth and induce apoptosis at specific concentrations .

Q & A

What are the common synthetic routes for Ethyl 5-aminofuro[2,3-b]pyridine-2-carboxylate, and how can reaction conditions be optimized?

Basic:
The synthesis typically involves cyclization of precursors like 5-aminopyridine derivatives with ethyl furoate. A widely cited method starts with nucleophilic substitution of Ethyl 5-chlorofuro[2,3-c]pyridine-2-carboxylate using sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF) to introduce the amino group .
Advanced:
Optimization requires balancing temperature, solvent polarity, and catalyst selection. For example, phosphorus oxychloride as a dehydrating agent enhances cyclization efficiency. Conflicting reports on yields (60–90%) suggest sensitivity to precursor purity; rigorous purification via column chromatography (silica gel, ethyl acetate/hexane) is critical .

How does the amino group at the 5-position influence the compound’s reactivity in medicinal chemistry applications?

Basic:
The amino group enhances nucleophilicity, enabling conjugation with electrophilic moieties (e.g., acylating agents) to generate prodrugs or targeted inhibitors. Its presence also improves solubility in aqueous buffers, facilitating biological assays .
Advanced:
In kinase inhibition studies, the amino group participates in hydrogen bonding with ATP-binding pockets, as observed in FGFR (fibroblast growth factor receptor) inhibitors. Comparative studies with halogenated analogs (e.g., 5-chloro derivatives) show reduced IC₅₀ values (0.36 µM vs. >10 µM), highlighting its role in binding affinity .

What analytical techniques are recommended for characterizing this compound and resolving structural ambiguities?

Basic:
Standard techniques include:

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., δ 6.8–7.2 ppm for aromatic protons) .
  • HRMS : For molecular weight validation (theoretical [M+H]⁺ = 237.08) .
    Advanced:
    For crystallographic resolution, SHELXL is preferred for small-molecule refinement. ORTEP-3 aids in visualizing thermal ellipsoids, critical for distinguishing positional disorder in the furopyridine ring . Discrepancies in reported melting points (e.g., 145–152°C) may arise from polymorphism; DSC (differential scanning calorimetry) is advised for phase analysis .

How do structural analogs of this compound compare in biological activity?

Advanced:

CompoundModificationBiological Activity
Ethyl 5-fluoro-pyrrolo[2,3-b]pyridine-2-carboxylateFluorine at C5FGFR inhibition (IC₅₀ = 1.2 µM)
Ethyl 5-bromo-pyrrolo[2,3-b]pyridine-2-carboxylateBromine at C5Anticancer cytotoxicity (IC₅₀ <10 µM)
Ethyl 3-amino-thieno[2,3-b]pyridine-2-carboxylateThieno vs. furo ringEnhanced solubility but reduced kinase selectivity

The furo[2,3-b]pyridine scaffold exhibits superior metabolic stability over thieno analogs due to reduced oxidative metabolism .

What strategies address contradictions in reported synthetic yields or biological data?

Advanced:

  • Computational Modeling : DFT calculations (e.g., Gaussian 09) predict reaction pathways and transition states to identify rate-limiting steps in low-yield syntheses .
  • Dose-Response Reproducibility : For conflicting IC₅₀ values, standardized assays (e.g., CellTiter-Glo®) across multiple cell lines (e.g., HeLa, MCF-7) are recommended .
  • Metabolic Profiling : LC-MS/MS screens for metabolite interference, particularly deamination or ester hydrolysis, which may explain variability in bioactivity .

What are the key challenges in scaling up synthesis for preclinical studies?

Advanced:

  • Purification Bottlenecks : Recrystallization from CH₂Cl₂/EtOH (2:1) achieves >95% purity but requires slow cooling (0.5°C/min) to avoid oiling out .
  • Amination Side Reactions : Competing Buchwald-Hartwig coupling can occur; using Pd(OAc)₂/Xantphos with excess NH₃ suppresses byproduct formation .

How is this compound utilized in material science applications?

Advanced:
The fused furopyridine system exhibits π-conjugation, enabling applications in:

  • OLEDs : As an electron-transport layer (ETL) with λₑₘ = 420–450 nm .
  • Metal-Organic Frameworks (MOFs) : Coordination with Cu(II) nodes forms porous networks (BET surface area >800 m²/g) for gas storage .

What are the best practices for storing and handling this compound?

Basic:

  • Store under argon at –20°C to prevent hydrolysis of the ester group.
  • Use anhydrous solvents (e.g., THF, DMF) for reactions to avoid decomposition .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-aminofuro[2,3-b]pyridine-2-carboxylate
Reactant of Route 2
Ethyl 5-aminofuro[2,3-b]pyridine-2-carboxylate

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